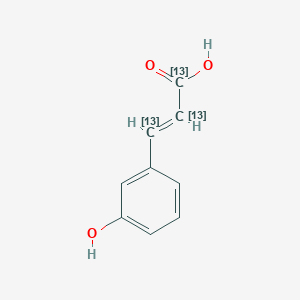

m-Coumaric acid-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |

InChI Key |

KKSDGJDHHZEWEP-HYKTYXKDSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/[13CH]=[13CH]/[13C](=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to m-Coumaric Acid-13C3 for Researchers and Drug Development Professionals

Introduction

m-Coumaric acid-13C3 is a stable isotope-labeled form of m-coumaric acid, a naturally occurring hydroxycinnamic acid. As a member of the phenolic acid family, m-coumaric acid is found in various plants and is a metabolite of caffeic acid, often formed by gut microflora. The incorporation of three carbon-13 isotopes into the m-coumaric acid structure makes it an invaluable tool in analytical and research settings, particularly in the field of pharmacokinetics and metabolomics. Its primary application is as an internal standard in quantitative analyses, leveraging techniques like liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy and precision of measurements. This guide provides a comprehensive overview of this compound, including its properties, a plausible synthesis route, detailed experimental protocols for its use, and relevant metabolic pathway information.

Physicochemical Properties

This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the presence of three 13C isotopes. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays.

| Property | Value |

| Molecular Formula | C₆H₅¹³C₃H₃O₃ |

| Molecular Weight | Approx. 167.14 g/mol |

| CAS Number | 1261170-79-9 |

| Appearance | Solid |

| Isotopic Purity | Typically ≥99 atom % 13C |

| Chemical Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO |

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and common method for synthesizing hydroxycinnamic acids is through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. To introduce the 13C labels into the acrylic acid side chain, [1,2,3-¹³C₃]-malonic acid would be a suitable starting material.

Plausible Synthesis Workflow: Knoevenagel-Doebner Condensation

Caption: Plausible synthesis of this compound via Knoevenagel-Doebner condensation.

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of m-coumaric acid in complex biological matrices.

Quantitative Analysis of m-Coumaric Acid using SIDA-LC-MS/MS

This protocol outlines a general procedure for the quantification of m-coumaric acid in a biological sample (e.g., plasma, urine, or plant extract) using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration comparable to the expected concentration of the analyte.

-

Protein Precipitation (for plasma/serum): Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (optional): For samples with high lipid content, a liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether can be performed to remove non-polar interferences.

-

Solid-Phase Extraction (SPE) for Clean-up:

-

Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the supernatant from the protein precipitation step (or the aqueous phase from LLE).

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

The following are typical starting parameters that should be optimized for the specific instrument and application.

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (m-coumaric acid) | Q1: 163.0 -> Q3: 119.0 (quantifier), 93.0 (qualifier) |

| MRM Transition (this compound) | Q1: 166.0 -> Q3: 122.0 (quantifier), 96.0 (qualifier) |

3. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the native m-coumaric acid to the peak area of this compound against the concentration of the native analyte in a series of calibration standards.

-

Determine the concentration of m-coumaric acid in the unknown samples by interpolating the measured peak area ratio onto the calibration curve.

Workflow for Stable Isotope Dilution Analysis (SIDA)

Caption: General workflow for quantitative analysis using stable isotope dilution analysis.

Metabolic Pathways of m-Coumaric Acid

While this compound itself is not expected to have a distinct metabolic fate from its unlabeled form and is primarily used as a tracer, understanding the metabolism of m-coumaric acid is crucial for researchers in drug development and metabolomics. m-Coumaric acid can be metabolized by gut microbiota and can undergo further transformations in the body. A related compound, p-coumaric acid, has been more extensively studied for its microbial degradation pathways, which can serve as a model.

Microbial Degradation Pathway of Coumaric Acid

The following diagram illustrates a known microbial degradation pathway for p-coumaric acid, which shares structural similarities with m-coumaric acid and may undergo similar enzymatic conversions.

Caption: Microbial degradation pathway of p-coumaric acid.

Conclusion

This compound is an essential tool for researchers and scientists in drug development and related fields. Its utility as an internal standard in stable isotope dilution analysis coupled with LC-MS/MS allows for highly accurate and precise quantification of m-coumaric acid in complex biological matrices. This guide has provided a technical overview of its properties, a plausible synthesis method, detailed experimental protocols for its application, and an insight into the metabolic context of its unlabeled analogue. The methodologies and information presented here serve as a valuable resource for the effective implementation of this compound in research and analytical workflows.

An In-depth Technical Guide to m-Coumaric Acid-13C3 for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of m-Coumaric acid-13C3. This isotopically labeled compound is a valuable tool for researchers in various fields, including metabolism, pharmacokinetics, and drug development. Its use as a tracer allows for the precise tracking and quantification of metabolic pathways, offering deeper insights into complex biological processes.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of m-coumaric acid, a naturally occurring hydroxycinnamic acid. The carbon-13 isotopes are incorporated into the propanoic acid side chain, providing a distinct mass shift for mass spectrometry-based detection.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-3-(3-hydroxyphenyl)(1,2,3-¹³C₃)prop-2-enoic acid | [1] |

| Synonyms | 3-(3-Hydroxyphenyl)-2-propenoic-1,2,3-13C3 acid | [2] |

| CAS Number | 1261170-79-9 | [1] |

| Molecular Formula | ¹³C₃C₆H₈O₃ | [1] |

| Molecular Weight | 167.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 193-195 °C | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥99% (CP) | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO | General chemical knowledge |

| Mass Shift | M+3 | [2] |

Applications in Research and Drug Development

This compound serves as a powerful tool in metabolic research, primarily as a tracer for metabolic flux analysis (MFA) and as an internal standard for quantitative analysis.

-

Metabolic Tracer Studies: By introducing this compound into a biological system (in vitro or in vivo), researchers can trace its metabolic fate. The ¹³C labels allow for the unambiguous identification and quantification of downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the elucidation of metabolic pathways and the measurement of flux rates through these pathways.

-

Internal Standard: Due to its chemical similarity to the unlabeled m-coumaric acid and its distinct mass, this compound is an ideal internal standard for LC-MS-based quantification of m-coumaric acid in various biological matrices. This improves the accuracy and precision of analytical measurements.

Experimental Protocols

While specific experimental conditions will vary depending on the research question and biological system, the following provides a general workflow for a tracer study using this compound.

General Workflow for a Tracer Study

Caption: General experimental workflow for a metabolic tracer study.

Detailed Methodologies

1. Preparation of this compound Stock Solution:

- Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

- The final concentration of the organic solvent in the culture medium or administration vehicle should be kept low (typically <0.1%) to avoid toxicity.

2. Introduction of the Tracer:

- In vitro (cell culture): Add the this compound stock solution to the culture medium to achieve the desired final concentration.

- In vivo (animal studies): Administer the tracer via an appropriate route, such as oral gavage or intravenous injection, dissolved in a biocompatible vehicle.

3. Time Course and Sampling:

- Collect samples at various time points after tracer administration to monitor the dynamic changes in metabolite labeling.

- For cell cultures, this involves harvesting the cells and/or the culture medium.

- For animal studies, this involves collecting blood, urine, or specific tissues.

4. Quenching and Metabolite Extraction:

- Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by flash-freezing samples in liquid nitrogen or using cold quenching solutions (e.g., -80°C methanol).

- Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, often followed by centrifugation to remove proteins and cellular debris.

5. LC-MS/MS Analysis:

- Separate the extracted metabolites using liquid chromatography.

- Detect and quantify the different isotopologues of m-coumaric acid and its downstream metabolites using a high-resolution mass spectrometer.

- The mass spectrometer will be able to distinguish between the unlabeled (M+0) and the ¹³C-labeled (M+3 and other isotopologues) forms of the metabolites.

6. Data Analysis:

- Process the raw LC-MS data to identify and quantify the different isotopologues.

- Calculate the fractional enrichment of ¹³C in each metabolite over time.

- Use this data for metabolic flux analysis to determine the rates of metabolic pathways.

Signaling and Metabolic Pathways

m-Coumaric acid is involved in the phenylpropanoid biosynthesis pathway in plants and can influence various signaling pathways in mammalian systems.

Phenylpropanoid Biosynthesis Pathway

The phenylpropanoid pathway is responsible for the synthesis of a wide variety of plant secondary metabolites. Coumaric acid is a key intermediate in this pathway.

Caption: Simplified phenylpropanoid biosynthesis pathway.

Proposed Inflammatory Signaling Pathway Modulation

Studies on coumaric acid isomers suggest their potential to modulate inflammatory signaling pathways. m-Coumaric acid has been shown to attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially through the inhibition of the NF-κB signaling pathway.

Caption: Proposed anti-inflammatory mechanism of m-coumaric acid.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is an indispensable tool for researchers and scientists in the life sciences. Its utility as a metabolic tracer and internal standard facilitates detailed investigations into metabolic pathways and the quantification of endogenous m-coumaric acid. This guide provides a foundational understanding of its properties, applications, and relevant biological pathways to support its effective use in experimental design and drug development.

References

An In-depth Technical Guide to the Synthesis and Purity of m-Coumaric acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for m-Coumaric acid-13C3, its purification, and detailed methods for assessing its purity. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification.

Synthesis of this compound

While various methods exist for the synthesis of coumaric acid isomers, such as the Perkin reaction and Knoevenagel condensation, the Mizoroki-Heck reaction presents a robust and adaptable method for the synthesis of this compound, primarily due to the commercial availability of the required isotopically labeled precursor, Acrylic acid-13C3.

The proposed synthetic strategy involves the palladium-catalyzed cross-coupling of an aryl halide (m-bromo- or m-iodophenol derivative) with Acrylic acid-13C3. A subsequent deprotection step yields the final product.

Proposed Synthetic Pathway: Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1]

A logical retrosynthetic analysis points to m-bromophenol (or a protected version) and Acrylic acid-13C3 as suitable starting materials. The hydroxyl group of m-bromophenol should be protected to prevent side reactions. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group due to its stability under the reaction conditions and ease of removal.

Reaction Scheme:

-

Protection of m-bromophenol: m-bromophenol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole to yield (3-bromophenoxy)(tert-butyl)dimethylsilane.

-

Heck Coupling: The protected m-bromophenol is then coupled with Acrylic acid-13C3 using a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile.

-

Deprotection: The resulting protected this compound is deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield this compound.

Experimental Protocol

Materials:

-

m-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM)

-

Acrylic acid-13C3 (≥99 atom % 13C)

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(o-tolyl)phosphine (P(o-tolyl)3)

-

Triethylamine (Et3N)

-

Acetonitrile (ACN)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of (3-bromophenoxy)(tert-butyl)dimethylsilane

-

To a solution of m-bromophenol (1.0 eq) and imidazole (2.5 eq) in dry DCM at 0 °C, add TBDMSCl (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the protected phenol.

Step 2: Heck Coupling

-

In a flame-dried Schlenk flask, combine (3-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq), Acrylic acid-13C3 (1.2 eq), Pd(OAc)2 (0.05 eq), and P(o-tolyl)3 (0.1 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous acetonitrile and triethylamine (2.0 eq) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in THF.

-

Add TBAF solution (1.1 eq) at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench with saturated aqueous NH4Cl solution and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can then be purified.

Purification of this compound

Purification is critical to obtaining a high-purity final product suitable for research and drug development applications. A combination of extraction and recrystallization is generally effective for coumaric acids.

Experimental Protocol

Materials:

-

Crude this compound

-

Sodium bicarbonate solution (5% aqueous)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethanol or methanol

Procedure:

-

Dissolve the crude this compound in ethyl acetate.

-

Extract the organic solution with 5% sodium bicarbonate solution. The acidic product will move to the aqueous phase as its sodium salt.

-

Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C to precipitate the pure this compound.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid under vacuum.

-

For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or methanol/water. Dissolve the acid in a minimal amount of hot alcohol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment

The purity of the synthesized this compound must be rigorously assessed to confirm its identity, chemical purity, and isotopic enrichment. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the chemical purity of coumaric acid isomers.[2][3]

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient, for example, starting with 95% A, ramping to 5% A over 20 minutes. |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 270-310 nm[2][4] |

| Expected Outcome | A single major peak corresponding to m-Coumaric acid. Purity is calculated from the peak area percentage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the molecule and the position of the 13C labels.[5]

| Technique | Expected Observations |

| ¹H NMR | The proton spectrum will show characteristic signals for the aromatic and vinylic protons. The protons attached to the 13C-labeled carbons will exhibit splitting due to ¹H-¹³C coupling, providing direct evidence of labeling. |

| ¹³C NMR | The signals for the three labeled carbons (C7, C8, and C9) will be significantly enhanced in intensity compared to the natural abundance signals of the other carbons. This confirms the isotopic enrichment. |

| 2D NMR (HSQC, HMBC) | These experiments will confirm the connectivity of the molecule and the precise location of the 13C labels by showing correlations between protons and their directly attached or long-range coupled carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled compound.[6][7]

| Technique | Expected Observations |

| High-Resolution MS (HRMS) | The measured mass should correspond to the calculated exact mass of C6H8O3 with three 13C atoms. This provides confirmation of the elemental composition. |

| MS Analysis | The mass spectrum will show a molecular ion peak at m/z corresponding to the 13C3-labeled compound. The isotopic distribution will be significantly different from that of the unlabeled compound, with the M+3 peak being the base peak. The isotopic purity can be calculated by comparing the intensity of the labeled peak to any residual unlabeled (M) and partially labeled (M+1, M+2) peaks. |

Visualizations

Synthesis Workflow

References

- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Significance of Coumaric Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaric acids, a group of hydroxycinnamic acids, exist as three primary isomers: ortho-coumaric acid (o-coumaric acid), meta-coumaric acid (m-coumaric acid), and para-coumaric acid (p-coumaric acid). These phenolic compounds are widely distributed in the plant kingdom and have garnered significant attention for their diverse biological activities. This technical guide provides an in-depth analysis of the biological significance of these isomers, with a focus on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details experimental protocols for major assays, and visualizes relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Hydroxycinnamic acids, including the isomers of coumaric acid, are secondary metabolites in plants, playing crucial roles in defense mechanisms and structural integrity. Their presence in a variety of fruits, vegetables, and grains makes them a common component of the human diet. The position of the hydroxyl group on the phenyl ring of coumaric acid dictates its isomeric form and significantly influences its biological properties and pharmacokinetic profile. Of the three, p-coumaric acid is the most abundant and consequently the most extensively studied isomer.[1][2] This guide aims to provide a comparative overview of the biological significance of o-, m-, and p-coumaric acid, highlighting their potential as therapeutic agents.

Comparative Biological Activities

The biological activities of coumaric acid isomers are diverse, with notable differences observed between the ortho, meta, and para forms. These activities are primarily attributed to their antioxidant and anti-inflammatory capacities.

Antioxidant Activity

The antioxidant properties of coumaric acid isomers are primarily due to their ability to scavenge free radicals and chelate metal ions. The position of the hydroxyl group influences the radical scavenging efficiency.

-

p-Coumaric Acid: Demonstrates potent antioxidant activity by scavenging various free radicals, including superoxide and hydroxyl radicals.[3] Its ability to inhibit lipid peroxidation has also been well-documented.[4]

-

o-Coumaric and m-Coumaric Acid: While less studied, available data suggests they also possess antioxidant capabilities, although generally to a lesser extent than the para isomer. One comparative study on antiglycation and antioxidant potential indicated that p-coumaric acid was the most effective among the three isomers.[5]

The following table summarizes the 50% inhibitory concentration (IC50) values from comparative studies, illustrating the differences in antioxidant potency.

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |

| o-Coumaric Acid | Data not available in comparative studies | Data not available in comparative studies |

| m-Coumaric Acid | Data not available in comparative studies | Data not available in comparative studies |

| p-Coumaric Acid | ~30-33[3] | Data varies across studies |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Coumaric acid isomers have shown promise as anti-inflammatory agents.

-

p-Coumaric Acid: Exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] These effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8]

-

o-Coumaric Acid: Has also been reported to possess anti-inflammatory properties.

-

m-Coumaric Acid: The anti-inflammatory activities and the underlying mechanisms of this isomer are less well-characterized.

The inhibitory effects on key inflammatory enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), are crucial for anti-inflammatory action.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

| o-Coumaric Acid | Data not available in comparative studies | Data not available in comparative studies |

| m-Coumaric Acid | Data not available in comparative studies | Data not available in comparative studies |

| p-Coumaric Acid | Data not available in comparative studies | Data not available in comparative studies |

Note: Quantitative, comparative IC50 values for COX-1 and COX-2 inhibition by all three coumaric acid isomers are not well-documented in the current literature.

Bioavailability and Pharmacokinetics

The therapeutic potential of coumaric acid isomers is intrinsically linked to their bioavailability. Studies suggest that the absorption and metabolism of these compounds can vary. In general, hydroxycinnamic acids are known to have relatively low bioavailability.[2] Free p-coumaric acid is absorbed in the gastrointestinal tract, while its conjugated forms may be metabolized differently.[9] A comparative review of the pharmacokinetics of all three isomers would be beneficial for understanding their full therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the biological activities of coumaric acid isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging capacity of antioxidant compounds.[10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the coumaric acid isomers in methanol to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method for assessing antioxidant activity.[11]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the coumaric acid isomers in a suitable solvent.

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[12][13]

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound is determined by measuring the reduction in prostaglandin production (e.g., PGE2) in the presence of the compound.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Inhibitor Preparation: Prepare a range of concentrations of the coumaric acid isomers.

-

Reaction Mixture: In a reaction buffer (e.g., Tris-HCl), combine the enzyme, a cofactor (e.g., hematin), and the test compound. Pre-incubate for a short period.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong acid).

-

Quantification: Quantify the amount of prostaglandin produced using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Calculation: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the inhibitor. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of coumaric acid isomers are often mediated through the modulation of specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide valuable insights.

Signaling Pathways

p-Coumaric acid has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: p-Coumaric acid inhibits inflammation by blocking NF-κB and MAPK pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the biological activity of a coumaric acid isomer.

Caption: A generalized workflow for evaluating the bioactivity of coumaric acid isomers.

Conclusion and Future Perspectives

The isomers of coumaric acid, particularly p-coumaric acid, exhibit a range of promising biological activities, including antioxidant and anti-inflammatory effects. These properties suggest their potential for development as therapeutic agents for a variety of diseases. However, there are notable gaps in the current understanding of these compounds. Future research should focus on:

-

Direct Comparative Studies: Conducting comprehensive studies that directly compare the antioxidant, anti-inflammatory, and enzyme-inhibiting activities of all three isomers under identical experimental conditions to provide clear, quantitative comparisons.

-

Mechanistic Investigations: Elucidating the specific molecular targets and signaling pathways for o- and m-coumaric acid to the same extent as p-coumaric acid.

-

In Vivo and Clinical Studies: Translating the promising in vitro findings into in vivo models and eventually human clinical trials to assess their therapeutic efficacy and safety.

-

Bioavailability Enhancement: Developing strategies to improve the bioavailability of coumaric acid isomers to enhance their therapeutic potential.

By addressing these research gaps, the full therapeutic potential of coumaric acid isomers can be unlocked, paving the way for their use in novel drug development and disease prevention strategies.

References

- 1. banglajol.info [banglajol.info]

- 2. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiglycation and antioxidant potential of coumaric acid isomers: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

m-Coumaric acid-13C3 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for m-Coumaric Acid-13C3

Introduction to this compound

This compound is a stable isotope-labeled version of m-coumaric acid, a hydroxycinnamic acid. As a polyphenol metabolite of caffeic acid, it is naturally formed by gut microflora.[1] In research, particularly in metabolomics and pharmacokinetic studies, the 13C-labeled form serves as a crucial internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use allows for precise differentiation from its naturally occurring, unlabeled counterpart, enabling accurate tracking and quantification in complex biological matrices.

This guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for this compound, intended for researchers, scientists, and professionals in drug development.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment. The following table summarizes the key quantitative parameters typically found on a CoA for this compound.

| Parameter | Specification | Source |

| Chemical Identity | ||

| CAS Number | 1261170-79-9 | [3][4] |

| Molecular Formula | HOC₆H₄¹³CH=¹³CH¹³CO₂H | [3][4] |

| Molecular Weight | 167.14 g/mol | [4][5] |

| Purity and Physical Properties | ||

| Chemical Purity (Assay) | ≥99% (CP) | [3][4] |

| Isotopic Purity | ≥99 atom % ¹³C | [3][4] |

| Physical Form | Solid | [3][4] |

| Melting Point | 193-195 °C | [3][4] |

| Mass Shift | M+3 | [3][4] |

| Storage Conditions | ||

| Recommended Temperature | -20°C | [3][4] |

Experimental Protocols for Quality Assurance

The data presented in the Certificate of Analysis are derived from rigorous analytical testing. The following sections detail the standard methodologies used to verify the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of a substance by separating it from any potential impurities.[6]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, such as ethanol or a mixture of methanol and water, to create a stock solution of known concentration.[7]

-

Chromatographic System: A Reverse-Phase HPLC (RP-HPLC) system is typically employed, featuring a C18 column as the stationary phase.[8]

-

Mobile Phase: The mobile phase is generally a gradient mixture of an aqueous solvent (often water with a small percentage of an acid like formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile or methanol).[8]

-

Separation: The sample solution is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

-

Detection: A UV/Vis detector is commonly used for detection, as coumaric acid isomers absorb UV light.[6] The wavelength is typically set in the range of 270-310 nm.[9][10]

-

Quantification: The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram. The result is expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Verification

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.[11]

Methodology:

-

Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized, often using Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Molecular Weight Confirmation: The spectrum will show a prominent peak corresponding to the molecular ion of this compound. For the 13C3-labeled compound, the expected exact mass is approximately 167.057 Da.[5] The observed mass must align with this theoretical value.

-

Isotopic Purity Assessment: The mass spectrum is analyzed to determine the relative abundance of the labeled species (M+3) compared to any unlabeled (M+0) or partially labeled (M+1, M+2) species. The isotopic purity is calculated from the ratio of the desired labeled ion to the sum of all isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the specific positions of the isotopic labels.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

¹H NMR: The proton NMR spectrum is acquired. While the carbon-13 labeling does not remove protons, it can introduce characteristic splitting patterns (¹³C-¹H coupling) that confirm the label positions adjacent to protons. The overall pattern of chemical shifts and integrations must be consistent with the structure of m-coumaric acid.

-

¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of isotopic enrichment. The signals corresponding to the three labeled carbon atoms (at the carboxylic acid and the two vinylic positions) will be significantly enhanced in intensity compared to the signals from the natural abundance ¹³C atoms in the rest of the molecule.[12] This confirms that the labeling is at the intended positions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the quality control and certification process of a stable isotope-labeled standard like this compound.

Caption: Quality control workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m-Coumaric acid-1,2,3-13C3 13C 99atom , 99 CP 1261170-79-9 [sigmaaldrich.com]

- 4. m-Coumaric acid-1,2,3-13C3 13C 99atom , 99 CP 1261170-79-9 [sigmaaldrich.com]

- 5. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. p-coumaric acid | SIELC Technologies [sielc.com]

- 10. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 对羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 12. acgpubs.org [acgpubs.org]

physical and chemical properties of m-Coumaric acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of m-Coumaric acid-13C3. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Introduction

This compound is the isotopically labeled form of m-coumaric acid, a hydroxycinnamic acid.[1][2] As a stable isotope-labeled compound, its primary role is as an internal standard for highly accurate and precise quantification in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), or as a tracer in metabolic flux studies.[3] m-Coumaric acid is a known metabolite of caffeic acid, formed by the gut microflora, and its presence in biofluids is dependent on diet.[3]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and experimental design.

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | [4] |

| Synonyms | 3-(3-Hydroxyphenyl)-2-propenoic-1,2,3-13C3 acid | [5] |

| CAS Number | 1261170-79-9 | [4][6] |

| Molecular Formula | C₆¹³C₃H₈O₃ | [4][7] |

| Linear Formula | HOC₆H₄¹³CH=¹³CH¹³CO₂H | [6][8] |

| Molecular Weight | 167.14 g/mol | [4][6][8] |

| InChI Key | KKSDGJDHHZEWEP-HYKTYXKDSA-N | [6][8] |

Table 2: Physical and Handling Data

| Property | Value | Reference |

| Physical Form | Solid | [6][8] |

| Melting Point | 193-195 °C (lit.) | [6][8] |

| Storage Temperature | −20°C | [6][8] |

| Mass Shift | M+3 | [6][8] |

Table 3: Purity and Isotopic Information

| Property | Value | Reference |

| Isotopic Purity | 99 atom % ¹³C | [6][8] |

| Chemical Purity (Assay) | 99% (CP) | [6][8] |

Table 4: Safety Information

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [4][6] |

| H319 | Causes serious eye irritation | [4][6] |

| H335 | May cause respiratory irritation | [4][6] |

| Signal Word | Warning | [6] |

| GHS Pictogram | GHS07 (Exclamation mark) | [5] |

Experimental Protocols

This compound is ideally suited for stable isotope dilution analysis. The following section outlines a general protocol for its use as an internal standard in a typical LC-MS/MS workflow for the quantification of unlabeled m-coumaric acid in a biological matrix (e.g., plasma).

Sample Preparation

-

Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or ethanol.[2][9] Store this solution at -20°C or below.

-

Working Internal Standard (IS) Solution : From the stock solution, prepare a working IS solution by diluting with the appropriate solvent (e.g., methanol or a water:methanol mixture) to a concentration relevant to the expected analyte levels in the samples.

-

Sample Spiking : To an aliquot of the biological sample (e.g., 200 µL of plasma), add a small volume (e.g., 10 µL) of the working IS solution.[9]

-

Protein Precipitation/Extraction : Add an organic solvent like acetonitrile or perform a liquid-liquid extraction (e.g., with ethyl acetate) to precipitate proteins and extract the analyte and internal standard.[10]

-

Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of 80:20 v/v 0.1% formic acid in water:acetonitrile).[9]

-

Injection : Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[9]

LC-MS/MS Instrumentation and Conditions

This protocol is a general guideline; optimization is required for specific instrumentation and matrices.

-

LC Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) is typically effective.[9]

-

Mobile Phase : A gradient elution using:

-

Mass Spectrometry : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization : Electrospray Ionization (ESI) in negative mode is common for phenolic acids.[10]

-

MRM Transitions :

-

m-Coumaric acid (Analyte) : Monitor the transition from the precursor ion [M-H]⁻ (m/z 163.1) to a characteristic product ion.

-

This compound (IS) : Monitor the transition from the precursor ion [M-H]⁻ (m/z 166.1) to its corresponding product ion.

-

-

Quantification : The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Applications and Biological Context

Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its mass is shifted by +3 Da, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This co-analytical behavior corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Biological Significance and Metabolic Pathway

m-Coumaric acid is not typically a direct dietary component but is a significant metabolite of other dietary polyphenols, primarily caffeic acid.[3] Gut microbiota play a crucial role in this biotransformation through dehydroxylation reactions.[8] Understanding this pathway is vital for nutritional and metabolomic studies investigating the impact of dietary polyphenols on human health.

Neuronal Activity

Research has indicated that m-coumaric acid, along with its precursor chlorogenic acid, can promote neurite outgrowth in primary cultures of hippocampal neurons.[7] This neurotrophic activity suggests potential roles in neuronal differentiation and maintenance, making it a compound of interest in neuroscience and drug development for neurodegenerative disorders. The use of this compound can help in precisely tracking its uptake and metabolism in neuronal cell models.

References

- 1. Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro. | Semantic Scholar [semanticscholar.org]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Biological Activities of p-Coumaric Acid: A Powerful Compound from Dietary Sources_Chemicalbook [chemicalbook.com]

- 7. Chlorogenic acid and its metabolite m-coumaric acid evoke neurite outgrowth in hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to m-Coumaric Acid-13C3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-Coumaric acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in various research and development settings. This document details its chemical identity, physical properties, and a representative experimental protocol for its application in analytical methodologies.

Core Identity and Structure

This compound is the isotopically labeled form of m-coumaric acid, a hydroxycinnamic acid found in various plants and a metabolite of dietary polyphenols.[1][2] The incorporation of three carbon-13 isotopes at the 1, 2, and 3 positions of the propenoic acid chain results in a mass shift of +3 Da compared to its unlabeled counterpart.[3] This mass difference is fundamental to its use as an internal standard in mass spectrometry-based analytical techniques.

-

Chemical Name: (E)-3-(3-hydroxyphenyl)(1,2,3-¹³C₃)prop-2-enoic acid[4]

-

Synonyms: 3-(3-Hydroxyphenyl)-2-propenoic-1,2,3-¹³C₃ acid[3]

-

Molecular Formula: ¹³C₃C₆H₈O₃

-

Chemical Structure: The structure consists of a hydroxyphenyl group attached to a three-carbon acrylic acid chain, where the three carbons of the acrylic acid moiety are ¹³C isotopes.

Physicochemical and Isotopic Properties

The precise characterization of this compound is essential for its effective use. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 167.14 g/mol | [3][4] |

| Isotopic Purity | 99 atom % ¹³C | [3] |

| Chemical Purity | 99% (CP) | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 193-195 °C | [3] |

| Storage Temperature | -20°C | [3] |

| InChI Key | KKSDGJDHHZEWEP-HYKTYXKDSA-N | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)O)/[13CH]=[13CH]/--INVALID-LINK--O | [4] |

Applications in Research and Drug Development

Stable isotope-labeled compounds are indispensable tools in modern analytical science. This compound is primarily utilized in the following applications:

-

Internal Standard for Quantitative Analysis: Its most common application is as an internal standard for the accurate quantification of unlabeled m-coumaric acid in complex matrices such as plasma, urine, and plant extracts.[1][6] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for matrix effects and variations during sample preparation and analysis by LC-MS or GC-MS.[1][7]

-

Metabolic Flux Analysis: As a tracer, it can be used to study the metabolic pathways of m-coumaric acid and related phenolic compounds in biological systems.[1]

-

Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary polyphenols and their metabolites is crucial. This compound serves as a vital tool in pharmacokinetic assessments of m-coumaric acid.[8]

Experimental Protocol: Quantification of m-Coumaric Acid in Plasma using LC-MS/MS

This section provides a detailed methodology for the use of this compound as an internal standard (IS) for quantifying m-coumaric acid in human plasma. This protocol is representative and may require optimization for specific instruments and matrices.

4.1. Materials and Reagents

-

m-Coumaric acid (analyte standard)

-

This compound (internal standard)

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Protein precipitation plates or microcentrifuge tubes

4.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-coumaric acid and this compound by dissolving the accurately weighed solids in methanol.

-

Working Standard Solutions: Serially dilute the m-coumaric acid stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

4.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate or microcentrifuge tubes.

-

Add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each well.

-

Vortex the plate/tubes for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new plate or vials for LC-MS/MS analysis.

4.4. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

m-Coumaric acid: Q1: 163.1 -> Q3: 119.1

-

This compound (IS): Q1: 166.1 -> Q3: 122.1

-

-

Note: Specific transitions and collision energies should be optimized for the instrument in use.

-

4.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

-

Determine the concentration of m-coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical quantitative analysis using a stable isotope-labeled internal standard.

Caption: Figure 1. Workflow for Quantitative Analysis using this compound as an Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-Coumaric acid - Wikipedia [en.wikipedia.org]

- 3. 间羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Coumaric acid-1,2,3-13C3 | CAS 1261170-79-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of m-Coumaric Acid-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of m-Coumaric acid-13C3, an isotopically labeled form of the naturally occurring phenolic acid, m-coumaric acid. Given the limited availability of specific stability data for the 13C3-labeled variant, this guide combines direct information from suppliers with inferred knowledge from studies on the unlabeled compound and related phenolic acids. This approach offers researchers and drug development professionals a robust framework for ensuring the integrity of this compound in their studies.

Overview of this compound

This compound is a stable isotope-labeled version of m-coumaric acid, where three carbon atoms are replaced with the 13C isotope.[1][2] This labeling provides a distinct mass signature, making it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] Understanding its stability and proper storage is paramount to ensure the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

While comprehensive stability studies for this compound are not extensively published, chemical suppliers provide consistent recommendations for its storage to maintain its purity and integrity. These conditions are summarized in the table below.

| Parameter | Recommended Condition | Source |

| Temperature | -20°C | [3] |

| Form | Solid | [3] |

| Light | Protect from light | |

| Purity | 99 atom % 13C, 99% (CP) | [3] |

Inferred Stability Profile

The stability of this compound can be inferred from studies on its non-labeled counterpart and other hydroxycinnamic acids. Phenolic compounds are susceptible to degradation under certain environmental conditions.

Temperature: As with many complex organic molecules, elevated temperatures can accelerate the degradation of m-coumaric acid. The recommended storage at -20°C is intended to minimize thermal decomposition.[3]

Light: Exposure to light, particularly UV radiation, can induce isomerization and degradation of phenolic compounds. Therefore, it is crucial to store this compound in light-protected containers.

pH: The stability of phenolic acids can be pH-dependent. While specific data for m-coumaric acid is limited, studies on related compounds suggest that extremes in pH can lead to hydrolysis or other degradative reactions.

Oxidation: Phenolic compounds are known for their antioxidant properties, which also means they are susceptible to oxidation. Storage in a well-sealed container, potentially under an inert atmosphere for long-term storage, can mitigate oxidative degradation.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound within a specific experimental context, a stability study is recommended. The following is a generalized protocol based on common analytical practices for phenolic acids.

Objective

To evaluate the stability of this compound under various stress conditions (e.g., temperature, pH, light) over a defined period.

Materials and Methods

-

Test Substance: this compound

-

Reference Standard: A well-characterized, freshly opened vial of this compound

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Buffers: Appropriate buffers for pH stability testing (e.g., phosphate, citrate).

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector. A review of analytical methods for p-coumaric acid suggests that HPLC coupled with a UV/Vis detector is a common approach.[4][5]

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Aliquot the stock solution into separate, appropriately labeled vials for each stress condition and time point.

-

For pH stability, dilute the stock solution in buffers of varying pH.

-

For photostability, expose the samples to a controlled light source.

-

For thermal stability, store the samples at different temperatures.

Stress Conditions

-

Temperature: -20°C (control), 4°C, ambient temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).

-

pH: Acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10).

-

Light: Exposure to UV and visible light, with a dark control.

Analytical Procedure

-

At each designated time point, retrieve the samples from their respective storage conditions.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples by a validated HPLC method. A common method for coumaric acid analysis involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol.[6][7]

-

Quantify the remaining this compound by comparing the peak area to that of the reference standard.

-

Monitor for the appearance of any degradation products.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

Hydroxycinnamic acids can undergo degradation through various pathways, including a coenzyme A-dependent, beta-oxidative deacetylation pathway.[8][9] The following diagram illustrates a simplified, potential degradation pathway for m-coumaric acid.

Caption: A potential metabolic degradation pathway for m-coumaric acid.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C9H8O3 | CID 124202751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 间羟基肉桂酸-1,2,3-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. Analysis of Hydroxycinnamic Acid Degradation in Agrobacterium fabrum Reveals a Coenzyme A-Dependent, Beta-Oxidative Deacetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: High-Throughput Quantification of m-Coumaric Acid in Biological Matrices using m-Coumaric acid-13C3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Coumaric acid is a phenolic compound found in various plants and is a metabolite of dietary polyphenols. Its quantification in biological matrices is crucial for pharmacokinetic, metabolomic, and nutritional studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of m-coumaric acid in plasma, utilizing its stable isotope-labeled counterpart, m-Coumaric acid-13C3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the preferred approach for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2][3]

Principle

The method involves the extraction of m-coumaric acid and the internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The analyte and the internal standard co-elute chromatographically but are differentiated by their mass-to-charge ratios (m/z) by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is proportional to the concentration of the analyte in the sample.

Materials and Reagents

-

m-Coumaric acid analytical standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Experimental Protocols

Preparation of Standard and Internal Standard Stock Solutions

-

m-Coumaric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of m-coumaric acid and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

Store stock solutions at -20°C.

Preparation of Working Solutions

-

Calibration Standards: Prepare a series of working standard solutions by serially diluting the m-coumaric acid stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, 10 µL of the internal standard working solution (100 ng/mL), and 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

LC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | m-Coumaric acid: 163.0 -> 119.0 (Quantifier), 163.0 -> 93.0 (Qualifier)This compound: 166.0 -> 122.0 (Quantifier) |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. The following tables summarize the quantitative performance of the assay, with representative data adapted from similar analyses of coumaric acid isomers.[2][4]

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 5 | 98.5 | 4.2 | 5.8 |

| 50 | 101.2 | 3.1 | 4.5 |

| 500 | 99.8 | 2.5 | 3.9 |

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

Conclusion

This application note provides a detailed protocol for the quantification of m-coumaric acid in biological matrices using this compound as an internal standard. The LC-MS/MS method is sensitive, accurate, and precise, making it suitable for a wide range of research and drug development applications. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for analytical variability.

References

- 1. academic.oup.com [academic.oup.com]

- 2. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: m-Coumaric Acid-13C3 in Targeted Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological system.[1][2] Targeted metabolomics is a hypothesis-driven approach that focuses on the precise measurement of a specific, predefined group of metabolites.[3] This method is crucial for validating biomarkers, understanding metabolic pathways, and conducting pharmacokinetic studies in drug development.[1][4]

Accurate quantification in complex biological matrices is a significant challenge due to matrix effects and variations in sample preparation and instrument response.[5] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting these variations. m-Coumaric acid-13C3 is the 13C-labeled form of m-coumaric acid, a hydroxycinnamic acid found in various plants.[6][7] As a SIL-IS, it is chemically identical to the endogenous analyte but mass-shifted, allowing it to be distinguished by a mass spectrometer.[8] This ensures that it experiences the same extraction efficiency and ionization suppression/enhancement as the unlabeled analyte, leading to highly accurate and precise quantification.[5][9]

Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of m-coumaric acid in various biological samples using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

-

Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of m-coumaric acid or related therapeutic compounds.

-

Biomarker Validation: Quantifying changes in m-coumaric acid levels in plasma, urine, or tissue samples to validate its potential as a biomarker for diseases or dietary intake.

-

Food Science and Nutrition: Measuring the m-coumaric acid content in food products and assessing its bioavailability after consumption.[10]

-

Functional Genomics: Investigating metabolic pathways by tracing the incorporation and turnover of the labeled compound.[1]

Biological Significance and Metabolic Pathway

Coumaric acids, including meta-, ortho-, and para- isomers, are phenolic compounds recognized for a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[6][11][12] They are products of the phenylpropanoid pathway, which is central to the biosynthesis of numerous secondary metabolites in plants. The pathway begins with the amino acid phenylalanine.

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Quantification of m-Coumaric Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the targeted quantification of m-coumaric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

m-Coumaric acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2. Experimental Workflow

Caption: Workflow for m-Coumaric Acid quantification in plasma.

3. Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of m-coumaric acid and this compound in methanol.

-

Prepare a series of working standard solutions of m-coumaric acid by serial dilution of the stock solution to create a calibration curve (e.g., 0.5 to 1000 ng/mL).

-

Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

-

For the calibration curve, use 100 µL of blank plasma and spike with the corresponding m-coumaric acid working standards.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

-

-